molecular formula C17H20O5 B14227260 Diethyl 5-benzoylhex-2-enedioate CAS No. 790224-20-3

Diethyl 5-benzoylhex-2-enedioate

Cat. No.: B14227260
CAS No.: 790224-20-3
M. Wt: 304.34 g/mol
InChI Key: UWYCIIWUQSLOLL-UHFFFAOYSA-N
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Description

Diethyl 5-benzoylhex-2-enedioate is an organic compound with the molecular formula C17H20O5 It is a diester derivative of hexenedioic acid, featuring a benzoyl group attached to the hexenedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-benzoylhex-2-enedioate typically involves the esterification of 5-benzoylhex-2-enedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-benzoylhex-2-enedioic acid+2ethanolsulfuric acidDiethyl 5-benzoylhex-2-enedioate+2water\text{5-benzoylhex-2-enedioic acid} + 2 \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + 2 \text{water} 5-benzoylhex-2-enedioic acid+2ethanolsulfuric acid​Diethyl 5-benzoylhex-2-enedioate+2water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 5-benzoylhex-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form carboxylic acids.

    Reduction: The double bond in the hexenedioate backbone can be reduced to form saturated derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products:

    Oxidation: 5-benzoylhex-2-enedioic acid.

    Reduction: Diethyl 5-benzoylhexane-2,6-dioate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-benzoylhex-2-enedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of Diethyl 5-benzoylhex-2-enedioate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s ester groups are susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This process is facilitated by the presence of catalytic residues in the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction.

Comparison with Similar Compounds

    Diethyl hexanedioate: Lacks the benzoyl group, making it less reactive in certain chemical reactions.

    Diethyl 2-benzoylmalonate: Contains a similar benzoyl group but has a different ester backbone, leading to distinct reactivity patterns.

Uniqueness: Diethyl 5-benzoylhex-2-enedioate is unique due to the presence of both the benzoyl group and the hexenedioate backbone, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

790224-20-3

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

diethyl 5-benzoylhex-2-enedioate

InChI

InChI=1S/C17H20O5/c1-3-21-15(18)12-8-11-14(17(20)22-4-2)16(19)13-9-6-5-7-10-13/h5-10,12,14H,3-4,11H2,1-2H3

InChI Key

UWYCIIWUQSLOLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C(=O)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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